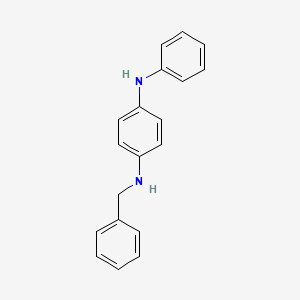
N-Benzyl-N'-phenyl-p-phenylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N’-phenyl-p-phenylenediamine: is an organic compound that belongs to the class of N,N’-substituted p-phenylenediamines. These compounds are known for their antioxidant properties and are widely used in various industrial applications, particularly in the rubber industry to prevent the degradation of polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N’-phenyl-p-phenylenediamine typically involves the reaction of benzyl chloride with N-phenyl-p-phenylenediamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an organic solvent like ethanol or methanol. The product is then purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of N-Benzyl-N’-phenyl-p-phenylenediamine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-N’-phenyl-p-phenylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry: N-Benzyl-N’-phenyl-p-phenylenediamine is used as an intermediate in the synthesis of various organic compounds. Its antioxidant properties make it valuable in preventing the degradation of polymers and other materials .
Biology: In biological research, this compound is used to study the effects of antioxidants on cellular processes. It helps in understanding the mechanisms of oxidative stress and its impact on biological systems .
Industry: The primary industrial application of N-Benzyl-N’-phenyl-p-phenylenediamine is in the rubber industry, where it is used as an antioxidant to extend the lifespan of rubber products. It is also used in the production of dyes and pigments .
Mechanism of Action
N-Benzyl-N’-phenyl-p-phenylenediamine functions as an antioxidant by donating hydrogen atoms to free radicals, thereby neutralizing them. This process prevents the free radicals from causing oxidative damage to polymers and other materials. The compound forms stable aminyl radicals, which do not propagate the chain reaction of oxidation .
Comparison with Similar Compounds
- N-Phenyl-N’-dimethyl-butyl-p-phenylenediamine (6PPD)
- N-Phenyl-N’-isopropyl-p-phenylenediamine (IPPD)
- N-Phenyl-N’-(α-methylbenzyl)-p-phenylenediamine (SPPD)
- N-(2-methoxybenzyl)-N’-phenyl-p-phenylenediamine (MBPPD)
- N-(1-methyl-1-phenylethyl)-N’-phenyl-p-phenylenediamine (CPPD)
Uniqueness: N-Benzyl-N’-phenyl-p-phenylenediamine is unique due to its specific substitution pattern, which imparts distinct antioxidant properties. Compared to other similar compounds, it offers a balance between stability and reactivity, making it suitable for various industrial applications .
Properties
CAS No. |
13556-73-5 |
|---|---|
Molecular Formula |
C19H18N2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-N-benzyl-4-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C19H18N2/c1-3-7-16(8-4-1)15-20-17-11-13-19(14-12-17)21-18-9-5-2-6-10-18/h1-14,20-21H,15H2 |
InChI Key |
CKVFMHUYNFWPAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


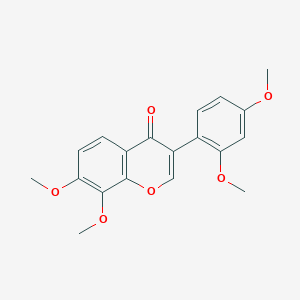

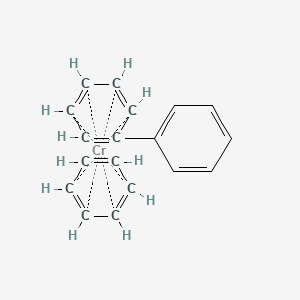
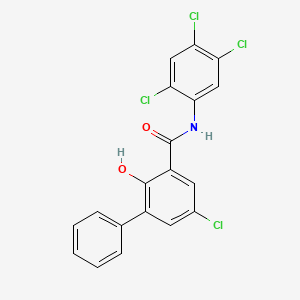
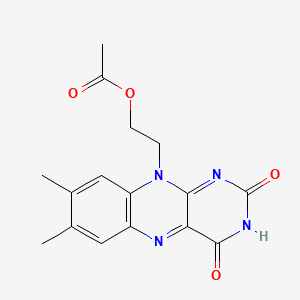

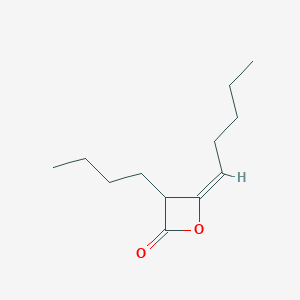
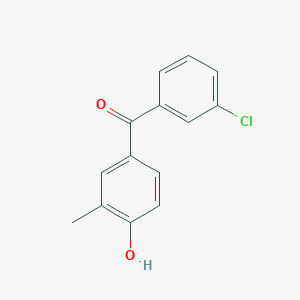

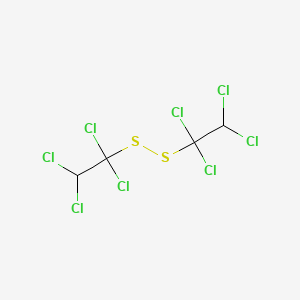
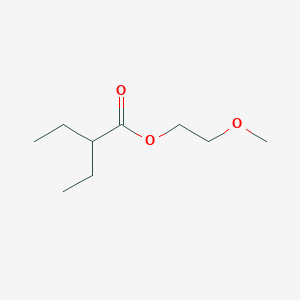
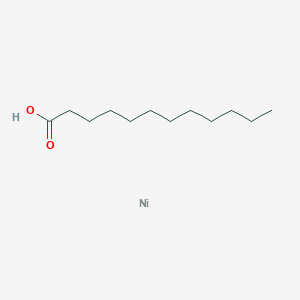
![1-Methoxy-4-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methyl]-5-methyl-2-propan-2-ylbenzene](/img/structure/B14721308.png)
![32-{2-[(4-{4-[(32-Hydroxy-3,6,9,12,15,18,21,24,27,30-decaoxadotriacontan-1-yl)amino]benzene-1-sulfonyl}anilino)methyl]-4-octylphenoxy}-3,6,9,12,15,18,21,24,27,30-decaoxadotriacontan-1-ol](/img/structure/B14721317.png)
